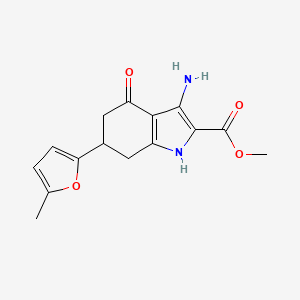![molecular formula C10H15BrO2 B1456902 Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-51-3](/img/structure/B1456902.png)
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
概要
説明
“Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS number 23062-51-3 . It has a molecular weight of 247.13 .
Synthesis Analysis
The synthesis of “Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” involves purification by Combiflash Isco (Redisep, 40 g Silica, 6 percent EtOAc in petroleum ether) to yield the compound as an off-white solid . The yield is 71.2 percent .Molecular Structure Analysis
The molecular formula of “Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is C10H15BrO2 . The Inchi Code is 1S/C10H15BrO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .科学的研究の応用
Favorskii Reaction and Stereochemistry
The Favorskii reaction using sodium methoxide in different solvents with related bromobicyclo compounds demonstrates how specific conditions can influence the stereochemical outcome of the reaction. This has implications in synthesizing stereoselective compounds in pharmaceutical chemistry (Itooka et al., 1986).
Crystal Structure Analysis
The synthesis and crystal structure of a related compound, 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, show the importance of crystallography in understanding molecular configurations, which is vital for developing new materials and drugs (Løiten et al., 1999).
Electrooptical Properties
Substituents like fluoro, chloro, bromo, and cyano introduced into the phenolic moiety of the 4-n-alkylphenyl 4-n-alkylbicyclo[2.2.2]octane-1-carboxylates lead to new esters with significant nematic ranges. These esters, particularly those with fluorophenyl, are used in electrooptical applications, suggesting potential use in display technologies (Gray & Kelly, 1981).
Alkylation in Organic Synthesis
Alkylation of bromoarenes with methylated bicyclo[2.2.2]octane derivatives demonstrates the utility of these compounds in synthesizing various organic molecules, which could have applications in pharmaceuticals and materials science (Mezhnev & Geivandov, 2011).
Catalysis in Organic Reactions
The use of a dabco-based ionic liquid as a catalyst for Michael addition reactions involving similar bicyclo compounds illustrates its potential in facilitating organic transformations, crucial in drug synthesis and chemical manufacturing (Keithellakpam & Laitonjam, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJFWIGJBWLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | |
CAS RN |
23062-51-3 | |
| Record name | methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

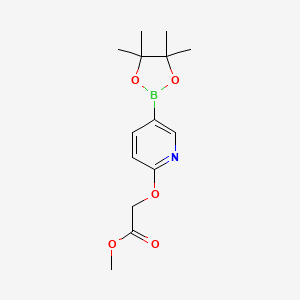
![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)
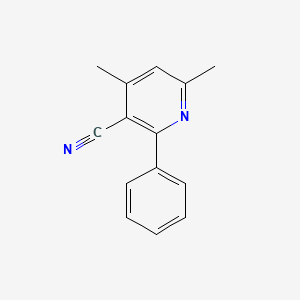
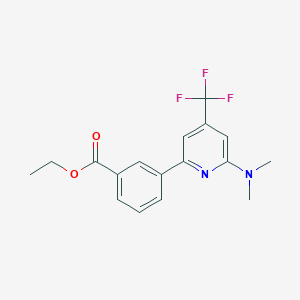
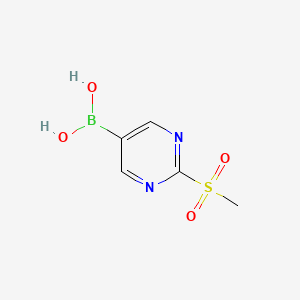

![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)

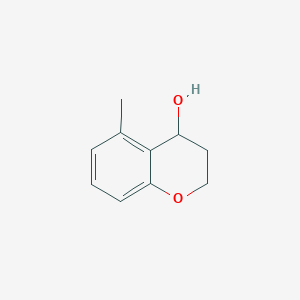
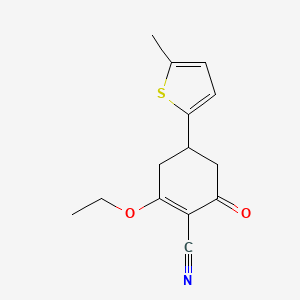
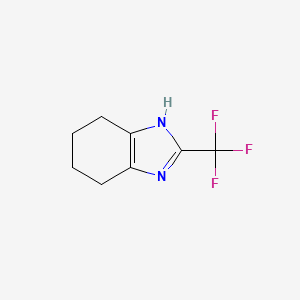
![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)
![4-(5-methyl-2-thienyl)-4,4a-dihydro-1H-pyrimido[4,5-b]indol-2-amine](/img/structure/B1456841.png)
